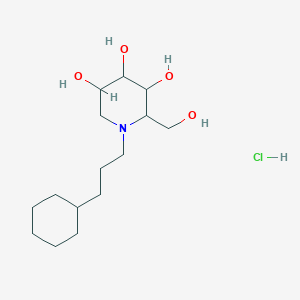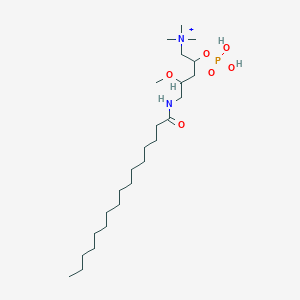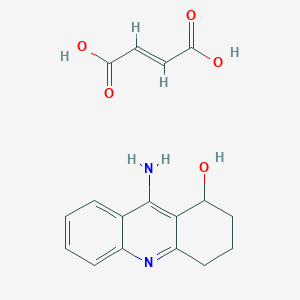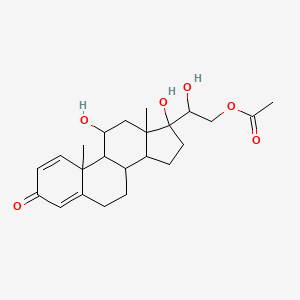![molecular formula C21H23ClN8O4 B12293137 6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid](/img/structure/B12293137.png)
6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring system, making it a subject of interest in medicinal chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of the chloro group with other substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pteridine compounds .
Aplicaciones Científicas De Investigación
6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known antifolate with a similar pteridine structure.
Aminopterin: Another antifolate with comparable biological activities.
Pralatrexate: A derivative with enhanced therapeutic properties.
Uniqueness
6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid stands out due to its unique chloro substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C21H23ClN8O4 |
|---|---|
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
6-chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid |
InChI |
InChI=1S/C21H23ClN8O4/c1-30(10-12-9-25-18-16(26-12)17(23)28-21(24)29-18)13-4-2-11(3-5-13)19(32)27-15(20(33)34)7-6-14(31)8-22/h2-5,9,15H,6-8,10H2,1H3,(H,27,32)(H,33,34)(H4,23,24,25,28,29) |
Clave InChI |
WBHNGOGKCVORNA-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)
![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)


![2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid](/img/structure/B12293103.png)

![9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B12293117.png)


![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)
![4-(1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12293133.png)

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)
